molecular formula C16H10Cl2FN3 B6347143 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine CAS No. 1354918-72-1

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

Cat. No. B6347143
CAS RN: 1354918-72-1
M. Wt: 334.2 g/mol
InChI Key: HTZVCUVEIJCWJH-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, also known as CFP, is a pyrimidinamine compound that has been studied for its various applications in scientific research. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine acts as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine may act as an agonist of certain receptors that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been found to have an agonistic effect on certain receptors, including the serotonin receptor and the dopamine receptor. 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is relatively non-toxic and has low levels of bioaccumulation. However, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine does have some limitations. It is not very soluble in organic solvents, and it can be difficult to purify.

Future Directions

There are several potential future directions for the study of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine. One potential direction is to study the structure-activity relationships of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in more detail. Additionally, further research could be done to explore the mechanism of action of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine and to identify potential drug targets. Furthermore, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine could be studied for its potential applications in drug delivery systems. Finally, further research could be done to explore the pharmacokinetics and pharmacodynamics of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine.

Synthesis Methods

The synthesis of 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine involves several steps. The first step is to synthesize the chlorophenylpyrimidine precursor. This is accomplished by reacting 4-chloro-6-fluorophenol with 3-chloroaniline in the presence of a strong base such as potassium hydroxide. The resulting product is then reacted with 2-chloro-6-fluorophenyl isocyanate in the presence of a base such as sodium carbonate. The resulting product is then reacted with 6-chloro-3-methylpyrimidine in the presence of a base such as sodium hydroxide. The final product is 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been studied for its various applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as to study the mechanism of action of drugs. 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has also been used to study the structure-activity relationships of various compounds. Additionally, 4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3/c17-10-4-1-3-9(7-10)13-8-14(22-16(20)21-13)15-11(18)5-2-6-12(15)19/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZVCUVEIJCWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

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